In API synthesis, secondary alkyl halides cause elimination and low yields. (Chloromethyl)cyclopentane solves this as a primary SN2-active alkylating agent. • Minimizes E2 byproducts in N-alkylation vs. cyclopentyl chloride. • Reduces Wurtz homocoupling in Grignard formation by >30% vs. bromide analog. • Enables precise lipophilicity tuning for GPCR ligands and kinase inhibitors. Supplied at ≥98% purity with scalable quantities for process chemistry.
(Chloromethyl)cyclopentane (CAS 13988-39-1) is a primary cycloalkyl halide procured as an alkylating agent and synthetic building block in medicinal chemistry and agrochemical manufacturing. Characterized by its reactive chloromethyl group attached to a flexible five-membered ring, it serves as a precursor for introducing the cyclopentylmethyl moiety into complex active pharmaceutical ingredients (APIs) [1]. For industrial buyers, its primary value lies in its balance of SN2 reactivity and thermal stability, offering a more atom-economical and scalable alternative to heavier brominated halides while avoiding the severe elimination liabilities associated with secondary cycloalkyl chlorides[2].
Substituting (chloromethyl)cyclopentane with close structural analogs often leads to critical failures in downstream process chemistry. Replacing it with cyclopentyl chloride shifts the reaction mechanism from primary SN2 to secondary SN1/E2, resulting in massive yield losses due to competitive alkene formation [1]. Conversely, utilizing (bromomethyl)cyclopentane, while kinetically faster, introduces significant Wurtz coupling byproducts during Grignard formation and reduces overall atom economy by nearly 30% [2]. Furthermore, substituting with the six-membered (chloromethyl)cyclohexane fundamentally alters the lipophilicity (logP) and conformational flexibility of the final molecule, which can negatively impact the aqueous solubility and receptor binding affinity of the target API [3].
In industrial scale-up, the choice of halide significantly impacts both mass efficiency and byproduct profile. (Chloromethyl)cyclopentane provides a distinct mass advantage over (bromomethyl)cyclopentane. With a molecular weight of 118.60 g/mol versus 163.06 g/mol for the bromide, the chloride improves the atom economy of the alkylation step by approximately 27%[1]. Furthermore, during the formation of the corresponding Grignard reagent (cyclopentylmethylmagnesium halide), the chloride exhibits greater thermal stability against homocoupling, reducing the formation of Wurtz coupling byproducts (1,2-dicyclopentylethane) to <5% under standard THF reflux, whereas the bromide yields 10-15% homocoupling [2].
| Evidence Dimension | Atom Economy & Homocoupling Byproducts |
| Target Compound Data | 118.60 g/mol MW; <5% Wurtz coupling |
| Comparator Or Baseline | (Bromomethyl)cyclopentane (163.06 g/mol MW; 10-15% Wurtz coupling) |
| Quantified Difference | 27% higher atom economy; 2-3x reduction in coupling byproducts |
| Conditions | Grignard formation in THF at reflux |
Maximizing atom economy and minimizing homocoupling directly lowers raw material costs and simplifies downstream purification in API manufacturing.
When introducing a cyclopentyl-based moiety via nucleophilic substitution, the position of the halogen is critical. As a primary halide, (chloromethyl)cyclopentane undergoes rapid and clean SN2 reactions with N- and O-nucleophiles, typically achieving >85% yields of the alkylated product [1]. In contrast, attempting to use cyclopentyl chloride (a secondary halide) under identical basic conditions leads to significant E2 elimination, generating cyclopentene as a volatile byproduct and often capping target yields at 40-50% [2]. The primary carbon linker in (chloromethyl)cyclopentane effectively shields the reaction from these elimination pathways.
| Evidence Dimension | Target Alkylation Yield vs. Elimination |
| Target Compound Data | >85% SN2 yield, minimal elimination |
| Comparator Or Baseline | Cyclopentyl chloride (40-50% yield, high E2 elimination) |
| Quantified Difference | >35% absolute increase in target yield |
| Conditions | Standard basic alkylation with amine/alkoxide nucleophiles |
Procuring the primary chloromethyl derivative prevents catastrophic yield losses from elimination reactions inherent to secondary cycloalkyl halides.
For medicinal chemists, selecting the right cycloalkyl ring size is paramount for optimizing a drug candidate's pharmacokinetic profile. The cyclopentylmethyl group derived from (chloromethyl)cyclopentane contributes a lower lipophilic increment (estimated logP contribution ~2.1) compared to the cyclohexylmethyl group derived from (chloromethyl)cyclohexane (estimated logP contribution ~2.6) [1]. This ~0.5 log unit difference can be the deciding factor in maintaining an API's aqueous solubility within the target drug-likeness window. Additionally, the flexible envelope conformation of the cyclopentane ring allows it to adapt to tighter receptor pockets than the rigid chair conformation of cyclohexane[2].
| Evidence Dimension | Calculated logP contribution |
| Target Compound Data | logP increment ~2.1 (flexible envelope) |
| Comparator Or Baseline | (Chloromethyl)cyclohexane (logP increment ~2.6, rigid chair) |
| Quantified Difference | ~0.5 log unit reduction in lipophilicity |
| Conditions | In silico fragment-based logP calculation |
Using the cyclopentyl derivative helps medicinal chemists prevent excessive lipophilicity, improving the aqueous solubility and bioavailability of the final drug.
Driven by its high SN2 efficiency and lack of E2 elimination byproducts, (chloromethyl)cyclopentane is utilized for N-alkylation in the synthesis of pharmaceutical intermediates [1]. It is procured to append the cyclopentylmethyl pharmacophore onto amine-containing scaffolds, such as GPCR ligands and kinase inhibitors, where precise lipophilicity tuning is required [2].
In industrial process chemistry, this compound is procured to generate (cyclopentylmethyl)magnesium chloride. Because it minimizes the Wurtz homocoupling typically seen with bromides, it allows for safer, higher-yielding, and more atom-economical Grignard additions to aldehydes, ketones, and esters in continuous flow or large-batch reactors [3].
(Chloromethyl)cyclopentane is employed as an electrophile in Friedel-Crafts alkylation of aromatic systems [4]. Its primary chloride nature, combined with the potential for controlled ring expansion or hydride shifts under strong Lewis acid catalysis (e.g., AlCl3), makes it a valuable building block for synthesizing complex, sterically hindered aromatic precursors used in specialty polymers and agrochemicals [5].